2-Amino-5-fluoro-3-nitrobenzoic acid
Overview
Description
2-Amino-5-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 and a molecular weight of 200.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of n1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It also participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .
Mode of Action
It is known to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Biochemical Pathways
It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Its use in proteomics research suggests that it may have bioavailability and can interact with biological systems.
Result of Action
Its role in the synthesis of potential inhibitors of p38α mapk suggests that it may have a role in regulating cellular responses to cytokines and stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-3-nitrobenzoic acid typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium fluoride, potassium fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 2-Amino-5-fluoro-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
2-Amino-5-fluoro-3-nitrobenzoic acid is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: Lacks the fluorine atom, making it less lipophilic.
2-Fluoro-5-nitrobenzoic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.
2-Amino-3-nitrobenzoic acid: The nitro group is in a different position, affecting its reactivity and interactions.
Uniqueness
2-Amino-5-fluoro-3-nitrobenzoic acid is unique due to the combination of amino, fluoro, and nitro groups on the benzene ring. This combination provides a unique set of chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-fluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWMVQRAZJKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177960-62-2 | |
Record name | 2-amino-5-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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